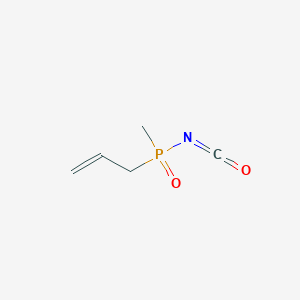
Methyl(prop-2-en-1-yl)phosphinic isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(prop-2-en-1-yl)phosphinic isocyanate is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinic acid group, an isocyanate group, and a methyl group attached to a prop-2-en-1-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl(prop-2-en-1-yl)phosphinic isocyanate typically involves the reaction of a phosphinic acid derivative with an isocyanate precursor. One common method is the reaction of methyl(prop-2-en-1-yl)phosphinic acid with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems for the addition of reactants and the removal of by-products can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(prop-2-en-1-yl)phosphinic isocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions to form urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Phosphinic acid derivatives.
Reduction: Amine derivatives.
Substitution: Urea derivatives.
Applications De Recherche Scientifique
Methyl(prop-2-en-1-yl)phosphinic isocyanate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used to study enzyme inhibition and protein modification.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl(prop-2-en-1-yl)phosphinic isocyanate involves the interaction of its isocyanate group with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, thereby altering their function. The phosphinic acid group can also participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl(prop-2-en-1-yl)phosphinic acid
- Methyl(prop-2-en-1-yl)phosphonic acid
- Methyl(prop-2-en-1-yl)phosphine oxide
Uniqueness
Methyl(prop-2-en-1-yl)phosphinic isocyanate is unique due to the presence of both a phosphinic acid group and an isocyanate group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
113419-13-9 |
|---|---|
Formule moléculaire |
C5H8NO2P |
Poids moléculaire |
145.10 g/mol |
Nom IUPAC |
3-[isocyanato(methyl)phosphoryl]prop-1-ene |
InChI |
InChI=1S/C5H8NO2P/c1-3-4-9(2,8)6-5-7/h3H,1,4H2,2H3 |
Clé InChI |
TZFSZTLOHRJIPT-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(CC=C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
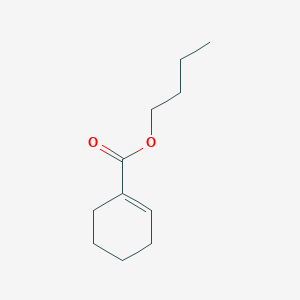

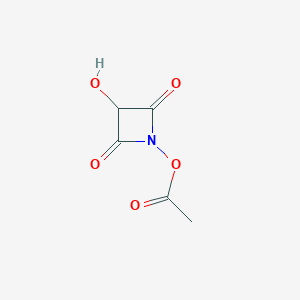


![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
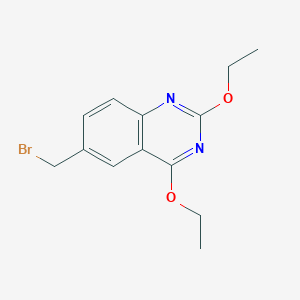
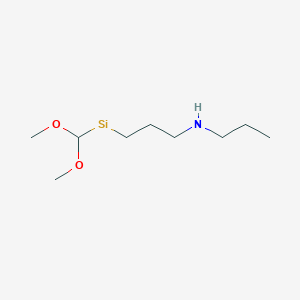
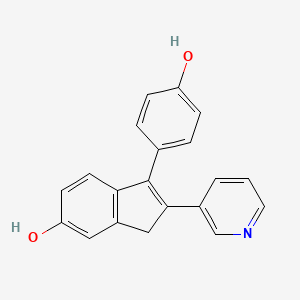
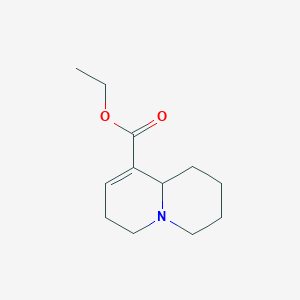
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)
